molecular formula C19H29BN2O3 B1472899 4-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide CAS No. 874299-20-4

4-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide

Cat. No. B1472899
M. Wt: 344.3 g/mol
InChI Key: QQRSLQQIVIWTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

While some physical and chemical properties of similar compounds are available , specific data for “4-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide” was not found.

Scientific Research Applications

Chemical Synthesis and Structure Analysis

The compound 4-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide, and similar structures, have been utilized in various chemical synthesis processes and structural analyses:

  • Intermediates in Chemical Synthesis : Compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, similar to the chemical , are often used as intermediates in chemical synthesis. For instance, they have been used in the synthesis of crizotinib, an important drug used in cancer therapy. The synthesis involves multiple steps, starting from certain basic compounds and resulting in intermediates, which are then further processed to get the final product (Kong et al., 2016).

  • Structural Confirmation and Analysis : The compound and its analogs are subjected to rigorous structural analysis using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These methods confirm the molecular structure and help in understanding the conformational details of the compound. For example, methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a compound structurally similar to the one , was studied to understand its molecular structure and physicochemical properties using these techniques (Huang et al., 2021).

Drug Discovery and Biological Applications

Although the specific compound 4-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide was not directly linked to biological applications or drug discovery in the papers found, structurally similar compounds have been involved in such processes:

  • Inhibitors in Drug Discovery : Compounds with structural elements similar to the chemical have been identified as potential inhibitors in drug discovery processes. For instance, compounds with a piperidine-4-carboxamide moiety have been explored as inhibitors of soluble epoxide hydrolase, indicating their potential use in disease models and therapeutic applications (Thalji et al., 2013).

properties

IUPAC Name

4-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BN2O3/c1-14-9-11-22(12-10-14)17(23)21-16-8-6-7-15(13-16)20-24-18(2,3)19(4,5)25-20/h6-8,13-14H,9-12H2,1-5H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRSLQQIVIWTEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)N3CCC(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide

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